molecular formula C11H14O2 B1395038 2-Methoxy-5-propylbenzaldehyde CAS No. 145742-54-7

2-Methoxy-5-propylbenzaldehyde

Cat. No.: B1395038
CAS No.: 145742-54-7
M. Wt: 178.23 g/mol
InChI Key: CZEBRAWJQZXFOX-UHFFFAOYSA-N
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Description

2-Methoxy-5-propylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH₃) at the second position and a propyl group (-C₃H₇) at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Properties

IUPAC Name

2-methoxy-5-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBRAWJQZXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propylbenzaldehyde typically involves the formylation of 2-methoxy-5-propylbenzene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-propylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and propyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-propylbenzaldehyde is unique due to the specific positioning of the methoxy and propyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable in various synthetic and industrial applications .

Biological Activity

2-Methoxy-5-propylbenzaldehyde, a methoxy-substituted aromatic aldehyde, has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article delves into the compound's biological activity, exploring its mechanisms of action, applications in medicine, and relevant case studies.

  • Chemical Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methoxy group enhances lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound receptors. Research indicates that aromatic aldehydes can modulate enzyme activity and influence signaling pathways associated with inflammation and oxidative stress.

Biological Activity Overview

Various studies have highlighted the biological activities of this compound, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative damage.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryDecreases levels of TNF-α and IL-6
AntimicrobialInhibits growth of Staphylococcus aureus

Case Studies

  • Antioxidant Study :
    A study conducted on rat models demonstrated that administration of this compound significantly lowered malondialdehyde (MDA) levels, indicating reduced lipid peroxidation. The study concluded that the compound could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Research :
    In vitro experiments revealed that this compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased production of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties of this compound showed promising results against various pathogenic bacteria, including Escherichia coli and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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